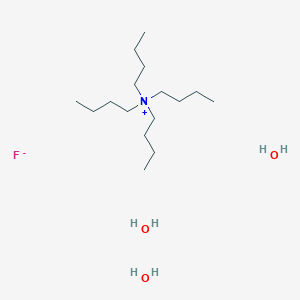

Fluorure de tétrabutylammonium trihydraté

Vue d'ensemble

Description

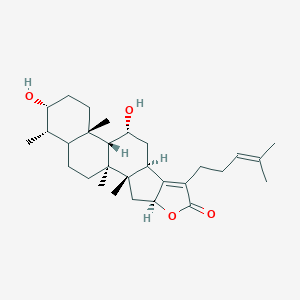

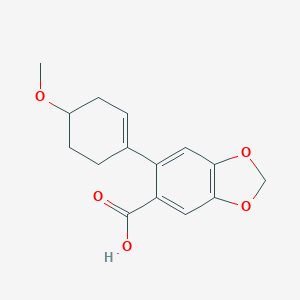

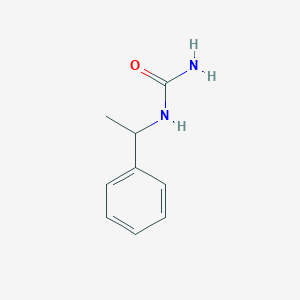

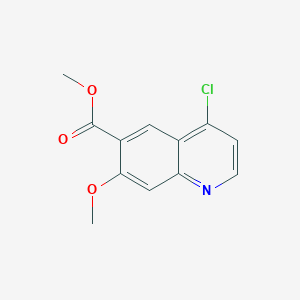

Tetrabutylammonium Fluoride is used in the synthesis of fluorinated dideoxynucleosides as active agents against HIV. Also used in the synthesis of PA-824, used in the termination of nonreplicating mycobacterium tuberculosis.

Tetrabutylammonium fluoride trihydrate is a mild base used in reactions like aldol-type condensation reactions, Michael-type reactions, ring-opening reactions. Its is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles.

Applications De Recherche Scientifique

Agent de déprotection en synthèse organique

TBAF·3H2O sert d'agent de déprotection efficace, en particulier pour les groupes protecteurs d'éther de silyle . Cette application est cruciale dans la synthèse de molécules organiques complexes où les groupes protecteurs sont utilisés pour protéger les groupes fonctionnels des réactions indésirables. TBAF·3H2O élimine sélectivement ces groupes protecteurs sans affecter d'autres parties sensibles de la molécule.

Catalyseur de transfert de phase

En tant que catalyseur de transfert de phase, TBAF·3H2O facilite la migration d'un réactif d'une phase à une autre où la réaction se produit . Ceci est particulièrement utile dans les réactions impliquant des composés organiques en phase aqueuse réagissant avec des réactifs en phase organique, améliorant ainsi l'efficacité globale de la réaction.

Source de fluorure pour la fluoration nucléophile

TBAF·3H2O est utilisé comme source d'ions fluorure pour les réactions de fluoration nucléophile . Ce processus est essentiel pour introduire des atomes de fluor dans les molécules organiques, ce qui est une modification courante dans le développement des produits pharmaceutiques et des produits agrochimiques en raison des propriétés uniques que confère le fluor.

Base pour les réactions d'aldol et de Michael

Dans les réactions de condensation de type aldol et de type Michael, TBAF·3H2O agit comme une base douce . Ces réactions sont fondamentales pour former des liaisons carbone-carbone, construisant ainsi le squelette carboné de nombreux composés organiques, y compris les produits naturels et les produits pharmaceutiques.

Promoteur dans les réactions de couplage croisé

TBAF·3H2O est utilisé comme promoteur dans les réactions de couplage croisé . Ces réactions sont essentielles pour créer des composés biaryliques et sont largement utilisées dans la synthèse de molécules organiques complexes, y compris les principes actifs pharmaceutiques.

Agent de cyclisation pour les carbocycles et les hétérocycles

Le composé aide à la cyclisation des carbocycles et des hétérocycles . Les réactions de cyclisation sont des étapes clés dans la synthèse de diverses structures cycliques qui font partie de nombreuses molécules bioactives.

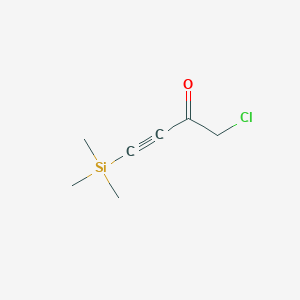

Conversion des dibromoalcènes en alcynes

TBAF·3H2O est utilisé dans la conversion des 1,1-dibromo-1-alcènes en alcynes terminaux via la réaction de Corey-Fuchs . Les alcynes terminaux sont des intermédiaires précieux en synthèse organique et peuvent être modifiés davantage pour produire une large gamme de structures chimiques.

Réactions de couplage croisé de Hiyama

Enfin, TBAF·3H2O trouve une application dans les réactions de couplage croisé de Hiyama, où il facilite le couplage des chlorures d'aryle ou d'hétéroaryle avec des aryltrialkoxysilanes en présence d'un catalyseur de palladium . Cette méthode est utilisée pour construire des liaisons carbone-carbone entre les composés aromatiques, ce qui est un motif structurel courant dans de nombreuses molécules organiques.

Mécanisme D'action

Target of Action

Tetrabutylammonium fluoride trihydrate (TBAF) primarily targets silyl ether protecting groups in organic compounds . It also targets C-Si bonds , converting them into carbanions . The fluoride ion in TBAF is a strong hydrogen bond acceptor, which makes it an effective source of fluoride ions in organic solvents .

Mode of Action

TBAF interacts with its targets by acting as a source of fluoride ions in organic solvents . As a deprotecting agent, TBAF in DMSO converts O-silylated enolates into carbonyls . When interacting with C-Si bonds, TBAF generates carbanions that can be trapped with electrophiles or undergo protonolysis .

Biochemical Pathways

TBAF is involved in various biochemical pathways. It is used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It also acts as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles .

Pharmacokinetics

It’s known that the fluoride ion in tbaf is a strong hydrogen bond acceptor, which affects its solubility in organic solvents . This property could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of TBAF’s action is the removal of silyl ether protecting groups from organic compounds . This allows for further chemical reactions to take place. Additionally, TBAF’s interaction with C-Si bonds results in the formation of carbanions, which can then be trapped with electrophiles or undergo protonolysis .

Action Environment

The action of TBAF is influenced by environmental factors such as the presence of water and the type of solvent used. TBAF samples are almost always hydrated, resulting in the formation of bifluoride (HF 2−), hydroxide (OH −), as well as fluoride . The basicity of fluoride increases significantly when transitioning from aqueous to aprotic solvents . Furthermore, the strong hydrogen bonding ability of fluoride with water means that wet TBAF and anhydrous TBAF show dramatic differences in fluoride nucleophilicity .

Safety and Hazards

Orientations Futures

TBAF is a widely used reagent in organic syntheses. It finds practical utility in the removal of silyl protecting groups . The discovery of its anhydrous form made it possible for more nucleophilic fluorination reactions . It also plays an important role in the synthesis of calix arene−carbazole polymers . Future research might provide a means of accessing new [F(HF)n]− species that might be of theoretical and experimental interest .

Analyse Biochimique

Biochemical Properties

Tetrabutylammonium fluoride trihydrate is a mild base used in various biochemical reactions . It is used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions . It is also used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation

Molecular Mechanism

Tetrabutylammonium fluoride trihydrate is used as a source of fluoride ion in organic solvents . As a fluoride source in organic solvents, it is used to remove silyl ether protecting groups . It is also used as a phase transfer catalyst and as a mild base . As a deprotecting agent, Tetrabutylammonium fluoride trihydrate in DMSO will convert O-silylated enolates into carbonyls . With C-Si bonds, Tetrabutylammonium fluoride trihydrate gives carbanions that can be trapped with electrophiles or undergo protonolysis .

Temporal Effects in Laboratory Settings

Tetrabutylammonium fluoride trihydrate is known to be unstable under certain conditions . Heating samples of the hydrated material to 77 °C under vacuum causes decomposition to the hydrogen difluoride salt . Similarly, samples dried at 40 °C under high vacuum still contain 10-30 mol% of water and some 10% of difluoride .

Propriétés

IUPAC Name |

tetrabutylazanium;fluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPTXBCIDSFGBF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H42FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471191 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87749-50-6 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Cyclohex-1-en-1-yl)ethynyl]trimethylsilane](/img/structure/B108486.png)

![1-(4-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B108488.png)